molecular formula C18H20N2O5S B3735725 ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate

ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate

Cat. No.: B3735725
M. Wt: 376.4 g/mol
InChI Key: UGXLEFBZLLWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a sulfonylated aniline and an acetylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps:

    Formation of N-methylsulfonylaniline: This can be achieved by reacting aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The N-methylsulfonylaniline is then acetylated using acetic anhydride to form N-methylsulfonylanilinoacetyl.

    Coupling with Ethyl 4-aminobenzoate: The final step involves coupling the N-methylsulfonylanilinoacetyl with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic ring in the benzoate moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitrobenzoates, halobenzoates, or sulfonylbenzoates.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound may find use in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl and acetyl groups could play a role in enhancing the compound’s binding affinity and specificity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: A simpler analog without the sulfonyl and acetyl modifications.

    N-methylsulfonylaniline: Lacks the benzoate and acetyl groups.

    Acetylated aniline derivatives: Similar in structure but may have different substituents on the aromatic ring.

Uniqueness: Ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the acetyl group can influence its binding interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-25-18(22)14-9-11-15(12-10-14)19-17(21)13-20(26(2,23)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXLEFBZLLWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.